(2R)-4-Oxo-2-oxetanecarboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4O4 |
|---|---|
Molecular Weight |
116.07 g/mol |
IUPAC Name |
(2R)-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
ROTWZASRXNRBGI-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](OC1=O)C(=O)O |
Canonical SMILES |
C1C(OC1=O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 4 Oxo 2 Oxetanecarboxylic Acid
Chemo- and Stereoselective Synthesis Strategies Towards the (2R) Enantiomer
Achieving high levels of chemo- and stereoselectivity is paramount in the synthesis of single-enantiomer compounds like (2R)-4-oxo-2-oxetanecarboxylic acid. Various strategies have been developed to control the three-dimensional architecture of the molecule during its formation.
Asymmetric Construction of the Oxetane (B1205548) Ring through Cycloaddition Reactions
Asymmetric [2+2] cycloaddition reactions are a powerful tool for the construction of chiral four-membered rings like oxetanes. nih.gov These reactions involve the joining of two unsaturated molecules to form a cyclic product. To achieve enantioselectivity, chiral catalysts or auxiliaries are often employed to influence the direction of attack of the reacting species.
For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be rendered stereoselective. mdpi.comslideshare.netrsc.org The use of chiral catalysts or performing the reaction in a chiral environment can favor the formation of one enantiomer over the other. The stereochemical outcome is influenced by factors such as the nature of the solvent, the substituents on the reactants, and the reaction temperature. slideshare.net While direct asymmetric cycloaddition to form this compound is not extensively documented, the principles of stereoselective [2+2] cycloadditions provide a conceptual framework for its potential synthesis. nih.govelsevierpure.com
Chiral Pool Approaches Utilizing Readily Available Precursors for this compound
Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach cleverly transfers the existing stereochemistry of the starting material to the target molecule, bypassing the need for an asymmetric induction step.
A notable precursor for the synthesis of this compound derivatives is L-aspartic acid. The inherent chirality of L-aspartic acid can be harnessed to control the stereochemistry at the C2 position of the oxetane ring. The synthesis typically involves a series of transformations to construct the four-membered ring while preserving the stereocenter derived from the amino acid.
Another example involves the use of L-threonine and its derivatives. In one documented approach, N-Boc-L-threonine is subjected to a multi-step sequence involving oxidation and a stereospecific ring-closing reaction to yield the desired oxetane structure. Similarly, serine can be a starting material for related oxazolidinone structures. google.com
| Precursor | Key Transformation | Resulting Stereochemistry |
| L-Aspartic Acid | Multi-step conversion | (2R) |
| N-Boc-L-threonine | Oxidation and cyclization | (2R) |
Development of Organocatalytic and Transition Metal-Catalyzed Methods for Enantioselective Synthesis
In recent years, organocatalysis and transition metal catalysis have emerged as powerful strategies for asymmetric synthesis. These methods offer mild reaction conditions and high enantioselectivities.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral oxetanes, organocatalysts can activate the substrates and control the stereochemical outcome of the ring-forming reaction. For example, glutamic acid has been used as a biodegradable organocatalyst in multicomponent reactions to synthesize complex heterocyclic compounds. nih.gov While a direct application to this compound is not specified, the principle of using chiral amino acids as catalysts is relevant.
Transition metal catalysis employs complexes of metals like rhodium, copper, and palladium to facilitate reactions with high selectivity. researchgate.netresearchgate.net For instance, rhodium-catalyzed O-H insertion reactions have been used to synthesize a variety of substituted oxetanes. nih.gov Copper-catalyzed oxidative cyclization of Michael adducts has also been shown to produce highly functionalized oxetanes diastereoselectively. organic-chemistry.org These methods highlight the potential of transition metal catalysis to construct the oxetane core with control over stereochemistry, which could be adapted for the synthesis of the (2R) enantiomer.
Intramolecular Cyclization Routes to the 4-Oxooxetane Core
Intramolecular cyclization is a common and effective strategy for forming cyclic molecules, including oxetanes. magtech.com.cn This approach involves forming a ring from a single molecule containing all the necessary atoms.
A prevalent method is the intramolecular Williamson ether synthesis, where a molecule containing both a hydroxyl group and a leaving group in a 1,3-relationship cyclizes to form the oxetane ring. nih.gov The stereochemistry of the final product is determined by the stereochemistry of the starting material. For the synthesis of this compound, a precursor with the correct stereochemistry at the carbon bearing the carboxylic acid group would be required.
Another approach is the 4-exo-tet cyclization. For example, the intramolecular O-vinylation of γ-bromohomoallylic alcohols catalyzed by copper(I) iodide leads to 2-methyleneoxetanes through a 4-exo ring closure. organic-chemistry.org Subsequent modification of the methylene (B1212753) group could potentially lead to the desired 4-oxo functionality.
Precursor Chemistry and Reaction Pathways for Oxetane Formation
The formation of the strained four-membered oxetane ring requires specific precursors and reaction conditions.
Photochemical and Thermal Cyclization Precursors
Photochemical Cyclization: The Paternò-Büchi reaction is a classic example of a photochemical method for synthesizing oxetanes. mdpi.comresearchgate.net This reaction involves the [2+2] photocycloaddition of a carbonyl compound and an alkene upon irradiation with UV light. nih.gov The reaction proceeds through an excited state of the carbonyl compound, which then reacts with the alkene to form the oxetane ring. rsc.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic properties of the reactants and the reaction conditions. slideshare.net More recently, visible-light-mediated protocols using photocatalysts have been developed to make this transformation more accessible and scalable. nih.gov
Thermal Cyclization: Thermal cyclization reactions can also be employed to synthesize oxetanes. These reactions typically involve the heating of a suitable precursor to induce ring formation. For example, the thermal cyclization of o-aroyloxyacetoarones has been used to synthesize flavones, which contain a pyran ring, but the principle of thermally induced cyclization is broadly applicable. rsc.org The synthesis of pyran-4-one from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) involves a decarboxylation via reflux, demonstrating a thermally driven transformation of a related heterocyclic system. wisconsin.edu While specific examples for this compound are not prominent, the general strategy of designing a precursor that undergoes a facile thermal cyclization remains a viable synthetic route.
| Cyclization Method | Description | Key Features |
| Photochemical (Paternò-Büchi) | [2+2] cycloaddition of a carbonyl and an alkene. mdpi.comresearchgate.net | Requires UV or visible light; stereoselectivity can be controlled. rsc.orgnih.gov |
| Thermal | Ring formation induced by heat. | Precursor design is crucial for successful cyclization. rsc.org |
Ring-Closing Metathesis Strategies for Oxetane Ring Formation
Ring-Closing Metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including heterocycles. wikipedia.orgnumberanalytics.com The reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.orgyoutube.com While RCM is most commonly employed for 5- to 7-membered rings, its application extends to the synthesis of macrocycles and, more recently, strained four-membered rings. wikipedia.org
The direct synthesis of the saturated 4-oxo-2-oxetanecarboxylic acid core via RCM is not a standard approach, as RCM forms an unsaturated ring. wikipedia.org However, RCM can be a key step in a multi-step synthesis to construct a precursor that is later converted to the target β-lactone. For instance, a strategy could involve the RCM of a diallylic precursor to form a larger, more accessible ring, which is then subjected to subsequent transformations. A more direct, though challenging, application would be the RCM of a carefully designed acyclic precursor to form a substituted, unsaturated oxetene ring, which would then require reduction and oxidation to yield the final target.
A notable strategy involves the use of RCM to create spirocyclic oxetanes. chemrxiv.org For example, the ring-closing metathesis of diallyl fragments attached to a core structure has been successfully achieved using a Grubbs catalyst, demonstrating the feasibility of forming oxetane-containing ring systems under these conditions. chemrxiv.org
The success of an RCM reaction is highly dependent on the catalyst, solvent, temperature, and concentration. orgsyn.org First and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are commonly used, with the choice depending on the substrate's steric and electronic properties. organic-chemistry.orgorgsyn.org
Table 1: Common Catalysts for Ring-Closing Metathesis
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs' Catalyst | First | Good functional group tolerance. organic-chemistry.org |
| Grubbs' Catalyst | Second | Higher activity, suitable for more challenging substrates. organic-chemistry.org |
This table summarizes common RCM catalysts and their general features.
Challenges in applying RCM to precursors of this compound include potential catalyst inhibition by the carboxylic acid or ketone functionalities and the inherent difficulty of forming strained four-membered rings. The substrate must be designed to favor intramolecular cyclization over intermolecular polymerization, which is often achieved by performing the reaction at high dilution. youtube.com
Strategic Use of Protecting Groups for the Carboxylic Acid and Ketone Functionalities
The presence of both a carboxylic acid and a ketone in the target molecule, coupled with the acid-sensitive nature of the β-lactone ring, necessitates a carefully planned protecting group strategy. chemrxiv.orgnih.gov The oxetane ring, particularly a 2-oxetanone, is susceptible to ring-opening under acidic and sometimes basic conditions, which can be problematic during the installation and, more critically, the removal of protecting groups. chemrxiv.orgnih.gov
Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with many organometallic and base-catalyzed reactions. researchgate.net Therefore, it is typically protected as an ester. The choice of ester is critical to ensure its cleavage can be accomplished under conditions that leave the β-lactone ring intact.
Benzyl (B1604629) (Bn) Esters: These are advantageous as they can be removed by hydrogenolysis, a neutral condition that is well-tolerated by most functional groups, including the oxetane ring. libretexts.org
tert-Butyl Esters: These are cleaved under acidic conditions. While generally useful, this method requires careful optimization to avoid cleavage of the acid-sensitive oxetane ring. libretexts.orgresearchgate.net Mild acidic conditions would need to be rigorously screened.
Silyl (B83357) Esters: Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) can be used, offering removal under mild acidic conditions or with fluoride (B91410) ions. libretexts.org
Protecting the Ketone: The ketone carbonyl may need protection from nucleophilic attack or reduction during synthesis.
Acetals and Ketals: These are common protecting groups for carbonyls, formed by reacting the ketone with a diol (e.g., ethylene glycol) under acidic conditions. libretexts.org However, their installation and removal require acid catalysis, posing a significant risk to the integrity of the β-lactone ring. chemrxiv.orgresearchgate.net Their use would only be feasible if the oxetane ring is formed after the deprotection step.
Dithianes: These are formed from the ketone and a dithiol (e.g., 1,3-propanedithiol). They are stable to both acidic and basic conditions but are removed using metal salts or oxidizing agents, offering an alternative to acid-labile ketals. libretexts.org
An orthogonal protection strategy is highly desirable, allowing for the selective removal of one protecting group without affecting the others or the core structure. libretexts.org For instance, protecting the carboxylic acid as a benzyl ester and the ketone as a dithiane would allow for independent deprotection under neutral (hydrogenolysis) and oxidative/metallic conditions, respectively, while preserving the β-lactone.
Table 2: Protecting Group Strategies and Compatibility
| Functional Group | Protecting Group | Deprotection Condition | Compatibility with β-Lactone Ring |
|---|---|---|---|
| Carboxylic Acid | Benzyl (Bn) ester | H₂, Pd/C (Hydrogenolysis) | High |
| Carboxylic Acid | tert-Butyl ester | Mild Acid (e.g., TFA) | Moderate to Low (Risk of ring opening) chemrxiv.org |
| Carboxylic Acid | 2-Cyanoethyl ester | Mild Base | Moderate (Risk of hydrolysis/ring opening) libretexts.org |
| Ketone | Acetal/Ketal | Acid | Low (Requires acid catalysis) researchgate.net |
This table outlines potential protecting groups and evaluates their compatibility with the sensitive β-lactone core.
Isolation and Purification Techniques for Chiral Oxetane Compounds, Including Resolution Methods
The final and crucial stage in obtaining enantiomerically pure this compound is the isolation and purification process, which must separate the desired product from reaction byproducts and, most importantly, its corresponding (2S)-enantiomer if a racemic or enantiomerically enriched mixture is produced.
Standard Purification: Initial purification to remove non-isomeric impurities is typically achieved using standard techniques like column chromatography on silica (B1680970) gel. However, the stability of the compound on silica, which can be slightly acidic, must be considered. Neutralized silica gel or alternative stationary phases like alumina (B75360) may be required.
Chiral Resolution: When the synthesis results in a racemic mixture, a resolution step is necessary to isolate the desired (2R)-enantiomer. Several methods are applicable to chiral carboxylic acids and lactones. wikipedia.org
Diastereomeric Crystallization: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. wikipedia.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a non-chiral acid to yield the enantiomerically pure this compound. wikipedia.org
Enzymatic Kinetic Resolution: Lipases are enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, a racemic ester precursor to the target acid could be subjected to a lipase (B570770) that selectively hydrolyzes the (R)-ester, or selectively esterifies the (S)-acid in a racemic acid mixture. This method is highly effective, often providing products with very high enantiomeric excess (ee). mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. While highly effective, scaling up preparative HPLC can be resource-intensive. nih.gov
Table 3: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts. wikipedia.org | Scalable, well-established. wikipedia.org | Dependent on crystallization properties, can be laborious. wikipedia.org |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. mdpi.com | High selectivity, mild conditions. mdpi.com | Maximum theoretical yield is 50% for the unreacted enantiomer. wikipedia.org |
This table compares common methods for the resolution of chiral compounds.
The purification and resolution of this compound must be performed under carefully controlled conditions, particularly avoiding high temperatures and strong acidic or basic environments that could induce racemization or decomposition of the strained β-lactone ring. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 2r 4 Oxo 2 Oxetanecarboxylic Acid
Ring-Opening Reactions of the 4-Oxooxetane Moiety
The 4-oxooxetane ring is a β-lactone, a class of compounds known to undergo ring-opening reactions with a variety of nucleophiles. These reactions can proceed via two main pathways: attack at the carbonyl carbon (acyl C(=O)–O bond cleavage) or attack at the β-carbon (alkyl Cβ–O bond cleavage).
Nucleophilic Ring Opening by Various Reagents
The strained four-membered ring of β-lactones readily reacts with nucleophiles. researchgate.net For the analogous compound β-propiolactone, reactions with water lead to 3-hydroxypropionic acid, and with ammonia, it yields β-alanine. researchgate.net It is expected that (2R)-4-Oxo-2-oxetanecarboxylic acid would undergo similar reactions.
Studies on β-propiolactone have shown that it reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and even other carboxylic acids. researchgate.net The reaction with amino acid residues is particularly relevant, with studies on synthetic peptides showing reactivity with cysteine, methionine, histidine, aspartic acid, glutamic acid, tyrosine, lysine, serine, and threonine. jptcp.com Hard nucleophiles, like primary amines, tend to attack the acyl carbon, while softer nucleophiles, like thiols, favor attack at the β-carbon. researchgate.net
| Nucleophile | Expected Product |
| Water (Hydrolysis) | 3-hydroxy-3-(carboxy)propanoic acid |
| Ammonia (Aminolysis) | 3-amino-3-(carboxy)propanoic acid (β-carboxy-β-alanine) |
| Alcohols (Alcoholysis) | Alkyl 3-hydroxy-3-(carboxy)propanoate |
| Thiols (Thiolysis) | 3-mercapto-3-(carboxy)propanoic acid |
| Amines | N-substituted 3-amino-3-(carboxy)propanoic acid derivatives |
Electrophilic Activation and Subsequent Ring Scission Mechanisms
The ring-opening of lactones can be facilitated by electrophilic activation, typically using Lewis acids. Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.netgoogle.com Alternatively, coordination to the ether oxygen can promote SN2 attack at the β-carbon. researchgate.net Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide have shown that the acid reduces the steric repulsion between the epoxide and the incoming nucleophile. nih.gov
While specific mechanistic studies on this compound are not available, it is plausible that Lewis acids like BF₃, In(OTf)₃, or various metal triflates could catalyze its ring-opening by a nucleophile. nih.govnih.govresearchgate.netmdpi.com The regioselectivity of the attack (carbonyl vs. β-carbon) would likely depend on the nature of the Lewis acid, the nucleophile, and the reaction conditions.
Thermal and Photochemical Degradation Pathways Involving Ring Cleavage
Many oxetane-carboxylic acids have been found to be unstable, undergoing isomerization into new heterocyclic lactones upon storage at room temperature or upon gentle heating. nih.govresearchgate.net This isomerization represents a thermal degradation pathway. For some oxetane-carboxylic acids, heating in a dioxane/water mixture leads to the formation of dioxanones or other lactones. nih.gov This instability is attributed to the intramolecular protonation of the oxetane (B1205548) ring by the carboxylic acid group, which facilitates ring opening. nih.gov
Specific research on the thermal degradation of this compound involving ring cleavage to non-cyclic products is not well-documented in the available literature. General studies on the thermal decomposition of β-lactones show that they can fragment to yield alkenes and carbon dioxide, often through a zwitterionic intermediate.
The photochemistry of β-keto lactones is complex. While direct photochemical studies on this compound are absent, related β,γ-unsaturated ketones and spirolactones are known to undergo rearrangements such as the oxa-di-π-methane rearrangement upon UV irradiation. researchgate.net Photolysis of α-hydroxy ketones can lead to the formation of lactones via α-cleavage to form a diradical, followed by hydrogen transfer to a ketene (B1206846) intermediate which then cyclizes. nih.gov It is conceivable that under certain photochemical conditions, this compound could undergo decarboxylation or other rearrangements.
Reactivity Profile of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation.
Amidation Reactions and Formation of Peptide Conjugates
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide synthesis. This reaction typically requires the activation of the carboxylic acid using coupling reagents to form a more reactive intermediate. While it has been noted that oxetane-carboxylic acids are used in amide coupling, specific examples and detailed procedures for this compound are scarce in the reviewed literature. nih.gov
The general procedure would involve reacting this compound with an amino acid or peptide in the presence of a coupling reagent. Common coupling reagents include carbodiimides (like DCC or EDC) often in combination with additives like HOBt or HOAt to increase efficiency and reduce side reactions.
The formation of a peptide conjugate would introduce the (2R)-4-oxooxetane moiety into a peptide chain, potentially modifying its structural and biological properties. The stability of the oxetane ring under various peptide synthesis and deprotection conditions would be a critical consideration.
Reduction Pathways of the Carboxylic Acid Group
The reduction of the carboxylic acid moiety in this compound presents a significant synthetic challenge due to the presence of a chemically sensitive β-keto group and a strained oxetane ring. The choice of reducing agent is critical to achieve selective transformation of the carboxylic acid to the corresponding primary alcohol, (2R)-(4-oxooxetan-2-yl)methanol, while preserving the ketone functionality.
Common reducing agents exhibit different reactivities towards the functional groups present in the molecule. Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would readily reduce both the carboxylic acid and the ketone, leading to the diol product. khanacademy.org Conversely, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically incapable of reducing carboxylic acids, though they would reduce the ketone. khanacademy.org
For selective reduction of the carboxylic acid in the presence of a ketone, borane (B79455) (BH₃) complexed with a carrier like tetrahydrofuran (B95107) (THF) is the reagent of choice. khanacademy.org Borane reacts significantly faster with carboxylic acids than with ketones, allowing for chemoselective reduction. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced by further equivalents of BH₃ to yield the primary alcohol after a workup step.
Table 1: Selectivity of Common Reducing Agents for this compound
| Reducing Agent | Reactivity with Carboxylic Acid | Reactivity with Ketone | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Low / No Reaction | High | (2R)-4-hydroxy-2-oxetanecarboxylic acid |
| Lithium Aluminum Hydride (LiAlH₄) | High | High | (2R)-oxetane-2,4-diol |
| Borane-THF Complex (BH₃·THF) | High | Moderate (slower than with -COOH) | (2R)-(4-oxooxetan-2-yl)methanol |
Biocatalytic approaches, often employing engineered yeast strains, have also been explored for the stereoselective reduction of related β-keto esters to β-hydroxy esters. nih.gov While the direct substrate is a carboxylic acid, this field of research suggests that enzymatic systems could potentially be developed for the highly specific reduction of either the keto or carboxylic acid group in this compound.
Decarboxylation Mechanisms Under Various Conditions
This compound is a β-keto acid, a class of compounds known for their propensity to undergo decarboxylation upon heating. masterorganicchemistry.com This reaction does not require harsh conditions and can sometimes occur spontaneously even at room temperature. masterorganicchemistry.com The mechanism is distinct from the simple loss of CO₂ and involves a concerted, intramolecular process. masterorganicchemistry.com
Under neutral or acidic conditions, the decarboxylation proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com The carboxylic acid proton is transferred to the ketone's carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon cleaves. This pericyclic reaction results in the formation of carbon dioxide and an enol intermediate, which then rapidly tautomerizes to the more stable ketone product, 3-oxetanone.
Key Mechanistic Steps of Thermal Decarboxylation:
Conformational Alignment: The molecule adopts a conformation that brings the carboxylic acid proton in proximity to the ketone oxygen.
Cyclic Transition State: A concerted flow of electrons occurs within a six-membered ring, involving the cleavage of the Cα-COOH bond and the formation of a new C=C double bond (in the enol) and an O-H bond.
Formation of Intermediates: Carbon dioxide is liberated, and an enol intermediate (3-hydroxyoxete) is formed.
Keto-Enol Tautomerization: The enol rapidly rearranges to the thermodynamically more stable ketone, 3-oxetanone.
Decarboxylation under basic conditions is generally less favorable for this type of structure. While a base can deprotonate the carboxylic acid to form a carboxylate, the subsequent loss of CO₂ would generate a carbanion at the α-position. This intermediate would require significant stabilization, which is not sufficiently provided by the oxetane ring structure alone. masterorganicchemistry.com
Stereochemical Stability and Epimerization Studies of the Chiral Center
The stereochemical integrity of the chiral center at the C2 position is a critical factor in the utility of this compound. Two primary pathways threaten its stability: epimerization and ring-opening isomerization.
Epimerization: The proton on the C2 carbon is alpha to the carbonyl of the carboxylic acid. The inductive electron-withdrawing effect of the oxetane ring oxygen further increases the acidity of this proton. nih.gov Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of the (2R) and (2S) enantiomers, a process known as racemization or epimerization. libretexts.org
Isomerization to Lactone: Research has shown that a more significant stability issue for many oxetane-carboxylic acids is an inherent tendency to isomerize into lactones. nih.govnih.gov For this compound, this would involve an intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group on one of the oxetane ring's methylene (B1212753) carbons (C4), leading to ring-opening. This process, which can occur upon storage at room temperature or with mild heating (e.g., 50°C), results in the formation of a six-membered lactone, (4R)-4-hydroxydioxane-3,6-dione, destroying the original molecule. nih.govrogue-scholar.org This isomerization does not require an external catalyst and represents a major degradation pathway that can dramatically lower the yield in reactions requiring heat. nih.govresearchgate.net
Studies on related oxetane-carboxylic acids have demonstrated that this instability is a general phenomenon, though the rate of isomerization can be influenced by substituents. Bulky groups or the presence of zwitterionic structures can sometimes enhance stability, while other structural features can lead to rapid degradation. nih.govacs.org
Investigations into Reaction Kinetics and Thermodynamics of Transformations
Quantitative studies into the kinetics and thermodynamics of the transformations of this compound provide insight into its reactivity and stability.
Isomerization to Lactone: The spontaneous isomerization to a lactone is a kinetically observable process at ambient temperatures. For a closely related oxetane-carboxylic acid, qualitative kinetic data showed the formation of ~7% of the lactone impurity after one week of storage at room temperature, which increased to 16% after one month. nih.gov Computational studies of the uncatalyzed intramolecular isomerization suggest a very high activation free energy (ΔG‡) of approximately 50 kcal/mol. ic.ac.uk This high barrier indicates that the uncatalyzed, direct intramolecular reaction is unlikely and that the observed isomerization likely proceeds through a lower-energy pathway, possibly involving autocatalysis where a second molecule of the acid facilitates the proton transfer. ic.ac.ukic.ac.uk
Decarboxylation: The decarboxylation of β-keto acids is a thermodynamically favorable process. Theoretical studies on formylacetic acid, a simple β-keto acid, predict an activation barrier of 28.6 kcal/mol for the neutral molecule. nih.gov Experimental studies on the decarboxylation of acetoacetic acid in aqueous solution have determined the activation energy to be around 23.7 kcal/mol for the acid and 22.9 kcal/mol for its conjugate base. masterorganicchemistry.com This highlights that the reaction proceeds readily under relatively mild heating. The rate of decarboxylation has been shown to be a kinetically significant step in related catalytic cycles. acs.org
Table 2: Selected Kinetic and Thermodynamic Data for β-Keto Acid Transformations Note: Data for analogous compounds are provided for comparative purposes.
| Transformation | Compound | Parameter | Value | Source |
| Decarboxylation | Formylacetic Acid | Activation Barrier (ΔE‡) | 28.6 kcal/mol (calculated) | nih.gov |
| Decarboxylation | Acetoacetic Acid | Activation Energy (Ea) | 23.7 kcal/mol (experimental) | masterorganicchemistry.com |
| Isomerization | Oxetane-Carboxylic Acid | Activation Free Energy (ΔG‡) | ~50 kcal/mol (calculated, uncatalyzed) | ic.ac.uk |
| Isomerization | Oxetane-Carboxylic Acid | Isomer Formation Rate | ~7% / 1 week @ RT (qualitative) | nih.gov |
Theoretical and Computational Studies on 2r 4 Oxo 2 Oxetanecarboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations are fundamental to understanding the electronic nature of (2R)-4-Oxo-2-oxetanecarboxylic Acid. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution and orbital interactions, which govern the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of two carbonyl groups and a strained ether linkage dictates the nature of these orbitals.
The LUMO is expected to be localized on the electrophilic centers of the molecule, primarily the carbonyl carbon of the ketone at C4 and the carboxylic acid carbon at C2. This distribution makes these sites susceptible to nucleophilic attack, a common reaction pathway for carbonyls and strained rings. The HOMO would likely involve significant contributions from the lone pairs of the oxygen atoms, particularly the ether oxygen, which can act as a Lewis base or a proton acceptor. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Global reactivity descriptors, which can be derived from the energies of the FMOs, provide quantitative measures of a molecule's stability and reactivity.
| Reactivity Descriptor | Conceptual Definition | Expected Influence on this compound |
|---|---|---|
| Chemical Potential (μ) | The tendency of electrons to escape from a system. | Indicates the molecule's general reactivity and tendency to undergo charge transfer. |
| Chemical Hardness (η) | Resistance to change in electron distribution. Related to the HOMO-LUMO gap. | A lower value, influenced by ring strain, would suggest higher reactivity. |
| Global Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | Expected to be significant due to the electron-withdrawing nature of the two carbonyl groups. |
Electron density distribution and Molecular Electrostatic Potential (MEP) maps are powerful visualization tools in computational chemistry. walisongo.ac.id An MEP map illustrates the charge distribution across a molecule by mapping the electrostatic potential onto the electron density surface. wuxiapptec.com
For this compound, the MEP map is predicted to show distinct regions of positive and negative potential, which are key to its interactions.
Negative Potential (Electron-Rich Regions): The most electronegative regions (typically colored red) would be concentrated around the oxygen atoms of the C4-ketone and the carboxylic acid group. These sites are prone to interaction with electrophiles and are the most likely sites for protonation. researchgate.net
Positive Potential (Electron-Poor Regions): The most positive potential (typically colored blue) would be located on the acidic hydrogen of the carboxylic acid group, highlighting its susceptibility to deprotonation by a base. wuxiapptec.com The carbon atoms of the carbonyl groups would also exhibit a degree of positive potential, marking them as sites for nucleophilic attack.
The ESP map thus provides a clear rationale for the molecule's acidic nature and the electrophilicity of its carbonyl carbons, guiding the prediction of its chemical behavior. wuxiapptec.com
Comprehensive Conformational Analysis and Energy Landscape of the Oxetane (B1205548) Ring System
The four-membered oxetane ring is characterized by significant ring strain, which dictates its geometry. Unlike planar cyclobutane, the oxetane ring typically adopts a "puckered" or non-planar conformation to minimize torsional strain arising from eclipsing interactions. acs.org The degree of puckering is sensitive to the nature and position of substituents on the ring. acs.org
In this compound, the presence of an sp²-hybridized carbonyl carbon at the C4 position introduces geometric constraints that influence the ring's conformation. Computational studies on analogous systems suggest the ring maintains a puckered or slightly bent geometry. The conformational landscape of such a molecule, which describes the relative energies of different possible conformations, can be explored using computational methods. nih.gov Techniques like ab initio molecular dynamics (AIMD) are particularly useful for mapping the conformational free energy landscape, as they can account for the complex intermolecular interactions that stabilize different conformers, especially in condensed phases. nih.gov The specific conformation can be critical in determining the molecule's reactivity, for instance, by affecting the orientation of the carboxylic acid group relative to the oxetane ring oxygen, which is crucial for intramolecular reactions.
Computational Prediction and Elucidation of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them. This is particularly valuable for understanding the reactivity of strained molecules like oxetane derivatives.
Oxetane-carboxylic acids are known to be susceptible to isomerization, a process that involves the ring opening of the oxetane. nih.govresearchgate.net One of the most studied reactions is the intramolecular cyclization to form a more stable lactone. Computational studies have been instrumental in evaluating the feasibility of different mechanistic pathways for this transformation.
Calculations using DFT (ωB97XD/Def2-TZVPP level of theory) have explored several hypotheses for the isomerization of a model oxetane-carboxylic acid: ic.ac.uk
Unimolecular Mechanism: An uncatalyzed, intramolecular process where the carboxylic acid proton is transferred directly to the oxetane oxygen, followed by nucleophilic attack by the carboxylate to open the ring. This pathway was found to have a very high activation free energy barrier (ΔG‡), making it kinetically unfeasible under normal conditions. ic.ac.uk
Bimolecular (Autocatalytic) Mechanism: A mechanism where a second molecule of the carboxylic acid acts as a catalyst. Computational modeling showed that a "proton shuttle" involving two additional acid molecules is required to facilitate the proton transfers needed for an Sₙ2 reaction with inversion at the carbon center. This pathway has a significantly lower, and therefore more viable, activation energy barrier. ic.ac.uk
| Proposed Mechanism | Calculated Activation Free Energy (kcal/mol) | Feasibility |
|---|---|---|
| Unimolecular (Intramolecular Proton Transfer) | 49.9 | Unlikely |
| Catalysis by one external acid molecule | 47.9 | Unlikely |
| Catalysis by two external acid molecules | 27.0 | Viable |
These computational results strongly suggest that the observed instability of many oxetane-carboxylic acids is due to an autocatalytic ring-opening isomerization process. nih.govic.ac.uk
Catalysts can dramatically alter the energetics of a reaction by providing an alternative pathway with a lower activation energy. The computational studies on oxetane-carboxylic acid isomerization clearly demonstrate this principle. The activation barrier is lowered by nearly 23 kcal/mol in the presence of two catalyzing acid molecules compared to the uncatalyzed intramolecular route. ic.ac.uk
Further computational experiments have explored the concept of "catalyst design," showing that a specifically designed molecule to facilitate the proton transfer could lower the activation free energy for isomerization even further, to as low as 18.4 kcal/mol. ic.ac.uk
Beyond autocatalysis, the ring-opening of oxetanes is frequently promoted by external catalysts. nih.gov
Lewis Acid Catalysis: Lewis acids such as Indium(III) triflate (In(OTf)₃), Scandium(III) triflate (Sc(OTf)₃), and Boron trifluoride (BF₃) are effective in activating the oxetane ring. nih.govrsc.org They coordinate to the ether oxygen, increasing the ring strain and making the ring carbons more electrophilic and susceptible to nucleophilic attack.
Brønsted Acid Catalysis: Brønsted acids protonate the oxetane oxygen, which similarly activates the ring for opening. nih.gov
DFT calculations have been employed to compare different transition states in catalyzed oxetane ring-opening reactions, confirming that the presence of a catalyst provides a significantly lower energy pathway compared to uncatalyzed routes. researchgate.net These theoretical insights are crucial for developing efficient and selective synthetic methods involving oxetane derivatives.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules in solution. For a polar molecule such as this compound, MD simulations can provide invaluable insights into its solvation shell structure and the intricate network of intermolecular interactions that govern its behavior in a condensed phase.
In a typical MD simulation of this compound, the system would be constructed by placing a single molecule of this compound in a periodic box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The interactions between atoms are described by a force field, a set of parameters and mathematical functions that define the potential energy of the system. Force fields like AMBER, CHARMM, or GROMOS, which are specifically parameterized for organic molecules, would be suitable choices.
The simulation would then proceed by numerically integrating Newton's equations of motion for every atom in the system over a specified period, typically ranging from nanoseconds to microseconds. This generates a trajectory that describes the positions and velocities of all atoms over time.
Analysis of this trajectory can reveal detailed information about solvation. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the this compound molecule. The RDFs for the oxygen atoms of the carboxyl and carbonyl groups would be of particular interest, as they are expected to be strong hydrogen bond acceptors. By integrating the RDF up to the first solvation shell, the coordination number, or the average number of solvent molecules in the immediate vicinity of the solute, can be determined.
Furthermore, MD simulations allow for a detailed analysis of intermolecular hydrogen bonds between the solute and solvent, as well as potential solute-solute interactions at higher concentrations. The lifetime and geometry of these hydrogen bonds can be quantified, providing a dynamic picture of the molecule's interaction with its environment. This information is crucial for understanding its solubility, reactivity, and ultimately its biological activity.
Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chiroptical Properties)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), can provide a detailed understanding of its vibrational and chiroptical properties.
Vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra, can be calculated with a high degree of accuracy. This typically involves optimizing the geometry of the molecule at a chosen level of theory, such as B3LYP with a basis set like 6-311++G(d,p), followed by a frequency calculation. The output of this calculation provides the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies often have a systematic error due to the harmonic approximation and the inherent limitations of the DFT functional. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The resulting calculated spectrum can aid in the assignment of experimental spectra and provide a basis for structural confirmation.
Given the chiral nature of this compound, the prediction of its chiroptical properties is of significant interest. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light in the UV-Vis region. Similarly, VCD spectra, the vibrational analogue of ECD, can be computed to provide stereochemical information from the infrared region. The calculated ECD and VCD spectra for the (R)-enantiomer can be compared with experimental spectra to unambiguously assign its absolute configuration.
The following table illustrates the type of data that would be generated from a DFT calculation of the vibrational frequencies for this compound. Please note that these are hypothetical values for illustrative purposes.
| Mode Number | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |
| 1 | 3570 | 3427 | 85 | O-H stretch (carboxylic acid) |
| 2 | 1855 | 1781 | 250 | C=O stretch (lactone) |
| 3 | 1760 | 1690 | 210 | C=O stretch (carboxylic acid) |
| 4 | 1420 | 1363 | 60 | C-O-H bend |
| 5 | 1250 | 1200 | 110 | C-O stretch (lactone) |
| 6 | 980 | 941 | 75 | Oxetane ring breathing |
Biosynthetic Pathways and Enzymatic Transformations Involving Oxetane Carboxylic Acids
Putative Biosynthetic Routes to 4-Oxo-2-oxetanecarboxylic Acid Scaffolds in Natural Products
While the precise biosynthetic pathway for (2R)-4-Oxo-2-oxetanecarboxylic acid has not been fully elucidated, insights can be drawn from the biosynthesis of structurally related natural products.
The biosynthesis of oxetane-containing natural products is a relatively rare but significant field of study, with microorganisms, particularly from the genus Streptomyces, being key producers. mdpi.comdtu.dk The natural product oxetin, (2R,3S)-3-amino-2-oxetane carboxylic acid, provides the closest structural analogy to the target compound. kitasato-u.ac.jp It is an antimetabolite isolated from a fermentation broth of Streptomyces sp. OM-2317. kitasato-u.ac.jp Given that many complex secondary metabolites in Streptomyces originate from primary metabolic building blocks, it is hypothesized that simple amino acids or intermediates from polyketide or fatty acid synthesis serve as the foundational precursors. nih.gov
In many Streptomyces species, the assembly of complex molecular skeletons is often achieved via large, multi-domain enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govnih.gov These enzymatic assembly lines sequentially add and modify simple monomer units. It is plausible that the carbon backbone of a 4-oxo-2-oxetanecarboxylic acid scaffold is assembled through such a pathway, starting from precursors like acetyl-CoA and malonyl-CoA. nih.gov
| Natural Product | Producing Organism (Example) | Proposed/Identified Precursor(s) | Biosynthetic System | Citation |
|---|---|---|---|---|
| Oxetin | Streptomyces sp. OM-2317 | Amino acids, Acetyl-CoA, Malonyl-CoA (Hypothesized) | Likely PKS/NRPS hybrid | kitasato-u.ac.jpnih.gov |
| Inthomycins (Oxazole-containing) | Streptomyces sp. SYP-A7193 | Polyketide and amino acid precursors | trans-AT Type I PKS/NRPS hybrid | nih.gov |
| Azodyrecins (Azoxy-containing) | Streptomyces mirabilis P8-A2 | Aliphatic precursors | Putative azd gene cluster | dtu.dk |
The formation of the high-energy oxetane (B1205548) ring requires specific and powerful enzymatic catalysis to overcome the significant ring strain. While the dedicated enzyme for the this compound scaffold is unknown, several enzymatic strategies for creating four-membered rings have been identified in nature.
One potential mechanism involves a cyclodehydratase enzyme, similar to those found in PKS/NRPS pathways. For instance, the enzyme Itm15, a cyclodehydratase from a Streptomyces species, is responsible for forming the oxazole (B20620) ring in inthomycin biosynthesis through a straight-chain dehydration reaction. nih.gov A similar enzyme could catalyze the intramolecular cyclization of a linear precursor, like a γ-hydroxy-β-keto acid, to form the 4-oxo-oxetane ring.
Another possibility is catalysis by a cytochrome P450-type enzyme. In the biosynthesis of the well-known anticancer drug paclitaxel, a bifunctional cytochrome P450 enzyme catalyzes two successive oxidation events to create the oxetane ring. Such a mechanism could be envisioned for the 4-oxo scaffold, involving the oxidation of a suitable acyclic precursor.
| Enzyme Type | Proposed Mechanism | Example from Nature | Citation |
|---|---|---|---|
| Cyclodehydratase | Intramolecular cyclization of a linear hydroxy-acid or keto-acid precursor via dehydration. | Itm15 in Inthomycin biosynthesis (forms oxazole ring). | nih.gov |
| Cytochrome P450 Monooxygenase | Stepwise oxidation of an acyclic precursor to form an epoxide, followed by a second oxidation or rearrangement to close the oxetane ring. | CYP725A4 in Taxol biosynthesis. | |
| Intramolecular Cyclization | Enzyme-catalyzed intramolecular nucleophilic attack, analogous to a Williamson ether synthesis, from a hydroxyl group onto a carbon with a good leaving group. | General principle in biosynthesis of cyclic ethers. |
Enzymatic Activity and Substrate Specificity for this compound
The reactivity of the strained oxetane ring and the presence of both ketone and carboxylic acid functionalities make this compound and its derivatives interesting substrates for various enzymes.
The 4-oxo-oxetane core is a key feature in a class of potent enzyme inhibitors. Specifically, β-lactone derivatives containing this scaffold have been studied as inhibitors of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. nih.gov Compounds such as (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide act as effective NAAA inhibitors by acylating the catalytic cysteine residue of the enzyme. researchgate.net This demonstrates a direct interaction between a hydrolase and the oxetane ring system, where the β-lactone (an intramolecular ester) is the reactive group.
General carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of ester bonds. mdpi.com These enzymes typically show a preference for esters with short-chain acyl groups. researchgate.net It is therefore expected that simple alkyl esters of this compound would be viable substrates for a variety of bacterial and mammalian esterases, which would hydrolyze the ester to yield the parent carboxylic acid. mdpi.comnih.gov
A significant characteristic of many oxetane-carboxylic acids is their inherent instability, which can lead to spontaneous isomerization into more stable five- or six-membered lactones. nih.govresearchgate.net This process involves an intramolecular ring-opening, where the carboxylic acid group itself acts as an internal nucleophile (and proton source) to attack the C4 position of the oxetane ring. nih.govic.ac.uk This reaction can occur even at room temperature or with mild heating, without the need for an external catalyst. nih.govthieme-connect.com
This innate reactivity suggests that an enzyme could readily facilitate this transformation. An "oxetane ring-opening enzyme" for this specific substrate could function by binding the molecule in a conformation that promotes the intramolecular cyclization, and its active site residues could facilitate the necessary proton transfers to catalyze the ring-opening and subsequent lactonization. ic.ac.uk While specific enzymes that perform this exact transformation on this compound have not been characterized, the chemical principle of autocatalytic rearrangement is well-documented. nih.govic.ac.uk
Biotransformation Studies and Metabolic Fates of this compound
In drug discovery, the oxetane motif is often incorporated into molecules to improve metabolic stability and other physicochemical properties like aqueous solubility. thieme-connect.comacs.org However, the ring is not metabolically inert.
The primary metabolic fate for many oxetane-containing compounds is ring-opening. acs.org The stability of the ring is highly dependent on the substitution pattern. nih.govacs.org For oxetane-carboxylic acids specifically, a major biotransformation pathway is likely the isomerization to a lactone, as discussed previously. nih.govacs.org This transformation could occur non-enzymatically in the physiological environment or be catalyzed by various enzymes.
The metabolic fate is also substrate-specific, meaning minor changes to the molecular structure can significantly alter how it is processed in the body. acs.org For this compound, its high polarity and the presence of the reactive 4-oxo group would likely make it susceptible to enzymatic modification. If the compound were administered as an ester prodrug, the first metabolic step would be hydrolysis by esterases to the active acid. mdpi.comnih.gov Subsequently, the acid could undergo the characteristic ring-opening isomerization to form a lactone, which would then be further metabolized or excreted.
1 Pathways of Biodegradation and Environmental Turnover
The environmental fate of this compound is not extensively documented in scientific literature. However, insights into its potential biodegradation can be drawn from studies on related oxetane-containing compounds and other cyclic ethers. The inherent ring strain of the oxetane moiety, comparable to that of oxiranes, suggests a potential for enzymatic ring-opening reactions that could initiate its degradation. beilstein-journals.org
Research in medicinal chemistry has shown that the metabolic stability of oxetane derivatives can vary. While often incorporated into drug candidates to enhance metabolic stability against enzymes like cytochrome P450s, some oxetane-containing compounds have been found to be degraded by human microsomal epoxide hydrolase (mEH). nih.gov This finding is significant as it represents a documented enzymatic pathway for the cleavage of an oxetane ring in a biological system, suggesting that similar microbial hydrolases could play a role in the environmental turnover of oxetane-based compounds.
The biodegradation of cyclic ethers, in general, has been observed in various microorganisms. For instance, some bacteria can degrade cyclic ethers through initial hydroxylation followed by ring cleavage, eventually funneling the resulting products into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov While specific studies on 4-oxo-2-oxetanecarboxylic acid are scarce, the principles of microbial degradation of other functionalized carboxylic acids and cyclic ethers provide a framework for its likely environmental breakdown. For example, the biodegradation of 2,4-dichlorophenoxyacetic acid involves side-chain cleavage and subsequent aromatic ring fission, a process mediated by a series of specialized enzymes. nih.gov It is plausible that soil and water microorganisms could possess or evolve enzymatic machinery capable of recognizing and degrading this compound, likely initiating the process through hydrolysis of the oxetane ring or decarboxylation.
2 Enantioselective Transformations Mediated by Microbial or Plant Systems
While the biosynthesis of oxetane-containing natural products confirms that enzymes capable of forming this ring system exist in nature, the specific enzymes are often not yet identified. researchgate.netresearchgate.net However, the use of isolated enzymes and whole-cell systems from microbial and plant sources for the enantioselective synthesis and transformation of chiral oxetanes and related carboxylic acids is an active area of research. These biocatalytic methods offer a powerful alternative to traditional chemical synthesis for producing enantiomerically pure compounds.
A key strategy for obtaining enantiopure carboxylic acids is enzymatic kinetic resolution. This technique utilizes the ability of enzymes, particularly lipases and esterases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Although direct enzymatic resolution of this compound has not been specifically reported, studies on structurally similar chiral carboxylic acids demonstrate the feasibility of this approach. For example, lipases have been successfully employed for the kinetic resolution of various phenylalkyl carboxylic acids and 1,4-benzodioxan-2-carboxylic acid through esterification or hydrolysis reactions, achieving high enantiomeric excess (>95%) for the desired products. nih.govresearchgate.net
The following interactive table summarizes representative findings on the enzymatic kinetic resolution of chiral carboxylic acids, highlighting the potential for applying similar methodologies to oxetane-carboxylic acids.
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| (±)-1,4-Benzodioxan-2-carboxylic acid | Lipase (B570770) from Candida antarctica B | Transesterification | (S)-Ethyl 1,4-benzodioxan-2-carboxylate | >95% | researchgate.net |
| (±)-Ethyl 3-phenylbutanoate | Esterase CL1 | Hydrolysis | (R)-3-Phenylbutanoic acid | >99% | nih.gov |
| (±)-Ethyl 2-phenylpropanoate | Esterase CE | Hydrolysis | (S)-2-Phenylpropionic acid | >99% | nih.gov |
| (±)-3-Arylpropanoic acids | Lipase (Amano PS) | Esterification | (R)- or (S)-Esters | High | rsc.org |
| (±)-Fluorinated Arylcarboxylic Esters | Hydrolases | Hydrolysis | (S)-Carboxylic Acids | High | mdpi.com |
Furthermore, biocatalytic methods are being developed for the enantioselective formation of the oxetane ring itself. A notable example is the use of a halohydrin dehalogenase, which has been engineered to catalyze the enantioselective synthesis of various chiral oxetanes with excellent enantioselectivity. researchgate.net This enzyme can also mediate the enantioselective ring-opening of oxetanes, providing access to a range of chiral γ-substituted alcohols. researchgate.net Such enzymatic strategies could potentially be adapted for the synthesis of precursors to this compound or for its further transformation.
Plant-mediated transformations, often utilizing cultured plant cells or isolated plant enzymes, represent another avenue for enantioselective reactions. While the transformation of cyclic ethers by plants is a known phenomenon, specific applications for the enantioselective modification of oxetane-carboxylic acids are not yet well-established. nih.govfrontiersin.org The use of Agrobacterium tumefaciens-mediated transformation to engineer metabolic pathways in plants could open future possibilities for producing specific chiral compounds like this compound in plant-based systems. nih.govnih.gov
Design and Synthesis of Derivatives and Analogs of 2r 4 Oxo 2 Oxetanecarboxylic Acid for Research Applications
Modification of the Carboxylic Acid Group for Chemical Probe Development
The carboxylic acid moiety of (2R)-4-oxo-2-oxetanecarboxylic acid is a prime target for derivatization to generate chemical probes. These probes are instrumental in studying biological systems by allowing for the visualization, identification, and quantification of molecular targets. Such modifications must be approached with caution, as the strained β-lactone-containing oxetane (B1205548) ring can be sensitive, particularly to acidic conditions which may cause ring-opening. chemrxiv.orgnih.gov
Synthesis of Amide, Ester, and Thioester Derivatives with Varied Substituents
The conversion of the carboxylic acid to amides, esters, and thioesters is a fundamental strategy for diversifying the compound's properties and creating libraries of potential bioactive agents.
Amide Synthesis: Amide bond formation is one of the most common reactions in medicinal chemistry. luxembourg-bio.com For oxetane-carboxylic acids, standard peptide coupling reagents are effective. acs.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the coupling of the oxetane acid with a wide array of primary and secondary amines. nih.gov The reaction proceeds through an activated ester intermediate which is then displaced by the amine nucleophile. Given the potential for some oxetane-carboxylic acids to be unstable, these reactions are typically performed under neutral or slightly basic conditions to preserve the integrity of the oxetane ring. acs.orgnih.gov
Ester Synthesis: Esterification of oxetane-carboxylic acids must be conducted under carefully controlled conditions to prevent the acid-catalyzed ring-opening of the oxetane. chemrxiv.org While the Fischer esterification, which uses an alcohol in the presence of a strong acid catalyst, is a classic method, it is generally unsuitable for this substrate. masterorganicchemistry.com Instead, base-mediated or milder coupling-reagent-based methods are preferred. For instance, reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like Hunig's base (DIPEA) can yield the desired ester. chemrxiv.org Alternatively, dehydrating coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can promote ester formation with an alcohol, bypassing the need for harsh acidic conditions.
Thioester Synthesis: Thioesters are valuable synthetic intermediates and are more reactive toward nucleophilic acyl substitution than their ester counterparts, a property that is useful in biological contexts. youtube.com They can be synthesized directly from carboxylic acids and thiols using dehydrating agents like DCC or other modern coupling reagents. wikipedia.orgrsc.org Another approach involves converting the carboxylic acid to an acid chloride, which then readily reacts with a thiol or its corresponding thiolate salt to form the thioester. wikipedia.org These methods provide access to thioester derivatives of this compound, which can serve as acyl-transfer agents in biochemical studies.
| Derivative | General Method | Key Reagents | Considerations |
|---|---|---|---|
| Amides | Peptide Coupling | EDC/HOBt, HATU, DIPEA | Avoid strong acid; monitor for oxetane instability. nih.govnih.gov |
| Esters | Base-Mediated Alkylation / Coupling | Alkyl Halide/Base, DCC/DMAP | Acid-catalyzed methods (Fischer) lead to ring-opening. chemrxiv.org |
| Thioesters | Coupling / Acyl Chloride Route | DCC, Acid Chloride + Thiol | Provides reactive acyl donors for biochemical applications. youtube.comwikipedia.org |
Preparation of Fluorescent, Affinity, or Isotopic Labels
To create chemical probes for biological research, functional tags such as fluorescent dyes, affinity labels (like biotin), or isotopic labels can be attached to the carboxylic acid group.
Fluorescent Labels: A fluorescent probe can be synthesized by coupling this compound with a fluorescent dye that contains a reactive handle, typically an amine. For example, amine-derivatized fluorescein (B123965) or rhodamine can be attached using the standard amide bond-forming conditions described previously (e.g., EDC/HOBt). The resulting fluorescent derivative allows for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.
Affinity Labels: Affinity probes are used to isolate and identify binding partners of a molecule. Biotin (B1667282) is a commonly used affinity tag due to its high-affinity interaction with streptavidin. A biotinylated probe can be prepared by coupling the oxetane-carboxylic acid to an amine-functionalized biotin linker. This creates a molecule that can be used in pull-down assays to capture and subsequently identify its protein targets by mass spectrometry.
Isotopic Labels: Isotopic labeling involves incorporating stable isotopes, such as ¹³C, ¹⁵N, or ²H, into the molecule. nih.gov This can be achieved by using a labeled coupling partner. For instance, coupling the oxetane-carboxylic acid with a ¹³C- or ¹⁵N-labeled amine would generate an isotopically labeled amide. These labeled compounds are invaluable in quantitative mass spectrometry-based proteomics and metabolomics to trace the metabolic fate of the parent compound or to quantify its binding to targets. nih.gov
Exploration of Substituent Effects on the Oxetane Ring on Reactivity and Stereochemistry
Introducing substituents onto the oxetane ring itself can profoundly influence the molecule's reactivity, stability, conformation, and biological activity. acs.org These modifications can tune the electronic properties of the ring and provide steric bulk, which can enhance target specificity and improve metabolic stability. nih.govnih.gov
Synthesis and Investigation of Alkyl and Aryl Substitutions on the Oxetane Core
The placement of alkyl or aryl groups on the oxetane core can alter its physical and chemical properties. Research has shown that substitution at the 3-position of the oxetane ring generally increases metabolic stability compared to substitution at the 2-position. acs.org Furthermore, 3,3-disubstituted oxetanes are particularly stable as the substituents sterically hinder the approach of nucleophiles that could initiate ring-opening. nih.gov
Introducing these substituents often requires multi-step synthetic sequences starting from precursors like 3-oxetanone. chemrxiv.org The addition of organometallic reagents followed by further functional group manipulations can yield a variety of substituted oxetanes. The presence of these substituents also affects the conformation of the ring. While unsubstituted oxetane is nearly planar, the introduction of substituents leads to increased ring puckering to alleviate eclipsing interactions. acs.orgutexas.edu This conformational change can be crucial for orienting other functional groups for optimal interaction with a biological target.
| Substitution Position | Effect on Stability | Effect on Conformation | Reference |
|---|---|---|---|
| 2-Position | Can be metabolically labile, prone to ring scission. | Induces some ring puckering. | acs.org |
| 3-Position | Generally enhances metabolic stability. | Increases ring puckering due to eclipsing strain. | acs.orgutexas.edu |
| 3,3-Disubstitution | Most stable due to steric shielding of the ether oxygen. | Induces significant puckering, affecting molecular shape. | nih.gov |
Halogenation Studies and Their Influence on Electronic Properties
Halogen atoms, particularly fluorine, are often incorporated into drug candidates to modulate their electronic properties, membrane permeability, and metabolic stability. The direct halogenation of the oxetane ring can be challenging, but substituents can be introduced through multi-step sequences. For example, fluorinated analogs can be prepared from hydroxylated intermediates via nucleophilic substitution. chemrxiv.org
The strong electron-withdrawing nature of halogens can significantly impact the reactivity of the oxetane ring. Studies have shown that the presence of fluorine can stabilize oxetane-carboxylic acids against isomerization. thieme-connect.com However, it can also influence the regioselectivity of ring-opening reactions, where electronic effects can direct the outcome even in the presence of significant steric hindrance. researchgate.net This electronic tuning is a powerful tool for fine-tuning the reactivity of the oxetane core for specific applications, such as designing mechanism-based inhibitors where controlled ring-opening is desired.
Development of Conformationally Restricted and Conformationally Flexible Analogs
Controlling the three-dimensional shape of a molecule is critical for optimizing its interaction with a biological target. The oxetane scaffold can be used to create both conformationally restricted and flexible analogs.
Conformationally Restricted Analogs: Rigidity can be introduced by incorporating the oxetane into a larger, more complex framework, such as a spirocyclic system. acs.org Spirocyclic oxetanes, where the oxetane ring shares one carbon with another ring, are of great interest in drug discovery. illinois.edu These structures can be synthesized through various methods, including the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can form a spiro-oxetane in a single step. bohrium.comrsc.org Such rigid structures can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. The oxetane ring in the natural product Taxol, for instance, is thought to act as a conformational lock, rigidifying the molecule's structure. acs.orgillinois.edu
Conformationally Flexible Analogs: Conversely, the development of more flexible analogs can be useful in the initial stages of drug discovery to explore a wider range of binding conformations. Flexibility can be modulated by the nature of the substituents on the oxetane ring. As discussed, substituents influence the degree of ring puckering. acs.org Simple alkyl chains as substituents would allow for more conformational freedom compared to bulky aryl groups or the incorporation into a rigid spirocyclic system. By systematically synthesizing a series of analogs with varying degrees of substitution and conformational flexibility, researchers can perform detailed structure-activity relationship (SAR) studies to identify the optimal geometry for biological activity.
Synthesis and Comparative Reactivity Studies of Stereoisomers and Diastereomers
The stereochemical configuration of derivatives of 4-oxo-2-oxetanecarboxylic acid is crucial in determining their chemical reactivity and potential applications. The synthesis of specific stereoisomers and diastereomers allows for a detailed investigation into how the spatial arrangement of substituents influences the properties of the strained oxetane ring.
Synthesis of Stereoisomers and Diastereomers
The synthesis of stereoisomerically pure or enriched oxetane-carboxylic acids and their analogs often relies on stereoselective and diastereoselective strategies. While the direct synthesis of the (2S)-enantiomer of 4-oxo-2-oxetanecarboxylic acid is not extensively documented in dedicated studies, established methods for the synthesis of chiral β-lactones and substituted oxetanes can be applied.
One common approach involves the cyclization of stereochemically defined precursors. For instance, the stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols, which are themselves accessible through stereoselective reduction of an aldol (B89426) precursor. acs.org The subsequent conversion of these diols to the corresponding oxetanes proceeds with inversion of stereochemistry, offering a pathway to control the relative configuration of substituents on the oxetane ring. acs.org
For the preparation of enantiomerically enriched β-lactones, catalytic enantioselective methods are at the forefront. Isothiourea catalysis, for example, has been successfully employed in the reaction of symmetric anhydrides with perfluoroalkylketones to yield perfluoroalkyl-substituted β-lactones with high diastereo- and enantioselectivity. rsc.org Such methods could potentially be adapted for the synthesis of the chiral 4-oxo-2-oxetanecarboxylic acid scaffold.
The synthesis of diastereomers, particularly those with substitution at the C3 position of the oxetane ring, introduces additional complexity. Diastereoselective approaches to substituted β-lactams, which are structurally related to β-lactones, have been developed and could offer insights. rsc.org For example, NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers provides access to α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org Furthermore, diastereoselective syntheses of γ-lactones through visible light-iodine-mediated carboesterification of alkenes have been reported, demonstrating the possibility of controlling diastereoselectivity in lactone formation. acs.orgnih.gov
A key challenge in the synthesis and isolation of oxetane-carboxylic acids is their inherent instability. Many of these compounds are prone to isomerization into more stable lactone structures, a reaction that can occur upon standing at room temperature or with gentle heating. nih.gov This reactivity must be carefully managed during synthesis and purification.
Comparative Reactivity of Stereoisomers
The stereochemistry of 4-oxo-2-oxetanecarboxylic acid and its derivatives is expected to significantly influence their reactivity, particularly in ring-opening reactions. The puckered conformation of the oxetane ring and the relative orientation of the substituents can affect the accessibility of the electrophilic centers to nucleophiles.
Isomerization and Ring-Opening:
A primary reaction pathway for oxetane-carboxylic acids is isomerization to γ-lactones. nih.gov This process is often catalyzed by the carboxylic acid group itself in an autocatalytic mechanism. ic.ac.uk It is plausible that the rate of this isomerization would differ between stereoisomers. For instance, in a disubstituted oxetane, a trans configuration at C2 and C3 can be stabilized by intramolecular hydrogen bonding, which might influence its propensity to undergo ring-opening compared to the corresponding cis isomer.
The general reactivity of β-lactones involves several modes, including nucleophilic attack at either the acyl C2 or the alkyl C4 position, rearrangement, and decarboxylation. clockss.org The stereochemical arrangement of substituents can dictate the preferred pathway. For example, the facial bias created by substituents can direct the approach of a nucleophile, leading to different reaction rates and even different products for diastereomers.
Electrophilicity:
The electrophilicity of the carbonyl group and the β-carbon of the oxetane ring is a key determinant of reactivity. Studies on α,β-unsaturated lactones have shown them to be significantly more reactive as Michael acceptors compared to their open-chain ester counterparts. researchgate.netnih.govrsc.orgrsc.org While this compound is a saturated lactone, the principle that ring strain and conformation influence electrophilicity holds true. It is anticipated that diastereomers with different steric environments around the reactive sites would exhibit varying degrees of electrophilicity and, consequently, different rates of reaction with nucleophiles.
Visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids has been shown to be influenced by stereochemistry, with observed divergence in diastereomeric outcomes. researchgate.net This suggests that the stereochemical configuration can play a critical role in the transition states of such reactions, likely through subtle steric and hydrogen-bonding interactions. researchgate.net
Degradation and Stability Studies of 2r 4 Oxo 2 Oxetanecarboxylic Acid
Hydrolytic Stability Under Varying pH Conditions and Ionic Strengths
The hydrolysis of β-lactones, including (2R)-4-Oxo-2-oxetanecarboxylic acid, is a significant degradation pathway that leads to the opening of the strained four-membered ring. This process is highly dependent on the pH of the solution. The presence of the carboxylic acid group in the molecule can further influence its stability due to intramolecular catalysis.
Under neutral and alkaline conditions (pH > 6.5), β-lactones are susceptible to base-catalyzed hydrolysis. nih.gov The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the lactone and leading to ring cleavage. The rate of hydrolysis is generally observed to be dependent on the base concentration. In acidic conditions (pH 1-5), the hydrolysis of β-lactones is typically pH-independent, though the presence of a carboxylic acid can potentially lead to intramolecular acid catalysis. nih.gov For some β-lactones, the degradation is subject to general base catalysis. nih.gov
Table 1: Representative Hydrolysis Rate Constants of a β-Lactone at 25°C (Note: This table presents hypothetical data for a generic β-lactone to illustrate pH dependence, as specific data for this compound is not available in the cited literature.)
| pH | k (s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 2.0 | 1.0 x 10⁻⁶ | ~8.0 days |
| 5.0 | 1.0 x 10⁻⁶ | ~8.0 days |
| 7.0 | 5.0 x 10⁻⁶ | ~1.6 days |
Photodegradation Mechanisms, Photoproduct Identification, and Quantum Yields
The photochemical behavior of oxetanones can involve decarbonylation upon photoexcitation. nih.gov For 3-oxetanone, photochemistry can lead to the expulsion of carbon monoxide. nih.gov The photodegradation of β-lactones can also proceed through photolytic cleavage. researchgate.net The specific photoproducts and quantum yields for this compound have not been detailed in the available literature. However, based on related compounds, potential photodegradation pathways could include decarboxylation to form an alkene or isomerization. The presence of the carbonyl group and the strained ring suggests a susceptibility to UV-induced degradation.
Table 2: Potential Photodegradation Products of this compound (Note: This table lists potential photoproducts based on the general reactivity of β-lactones, as specific experimental data for the title compound is unavailable.)
| Photoproduct | Putative Mechanism |
|---|---|
| Acrylate derivatives | Decarboxylation |
Thermal Decomposition Pathways, Kinetic Analysis, and Activation Energies
Many oxetane-carboxylic acids have been found to be thermally unstable, readily isomerizing into new (hetero)cyclic lactones upon storage at room temperature or with gentle heating. nih.gov The stability is significantly influenced by the substituents on the oxetane (B1205548) ring. For instance, some oxetane-carboxylic acids with bulky substituents have shown greater stability. nih.gov The thermal decomposition of β-lactones can also lead to the stereospecific extrusion of carbon dioxide to form olefins. researchgate.net
A study on various oxetane-carboxylic acids revealed that isomerization to larger lactone rings can occur upon heating, sometimes even during the workup of their synthesis. nih.gov For example, some derivatives isomerize when heated in a dioxane/water mixture at 100°C. nih.gov The presence of an intramolecular hydrogen bond can in some cases stabilize the molecule and prevent isomerization even at elevated temperatures. nih.gov
Detailed kinetic analysis, including the determination of activation energies for the thermal decomposition of this compound, is not available in the reviewed literature.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Systems for Enantioselective Synthesis of Oxetane (B1205548) Scaffolds
Currently, there is a notable absence of published methods specifically detailing the enantioselective synthesis of (2R)-4-Oxo-2-oxetanecarboxylic Acid. Research in this area would need to focus on developing novel catalytic systems capable of constructing the strained 4-oxo-oxetane ring with high stereocontrol. Future investigations could explore avenues such as:
Chiral Lewis Acid Catalysis: The development of chiral Lewis acids to catalyze the [2+2] cycloaddition of a suitable ketene (B1206846) equivalent with a glyoxylic acid derivative could be a primary focus. The challenge would lie in achieving high diastereoselectivity and enantioselectivity.
Organocatalysis: Chiral amine or phosphine-based organocatalysts could be investigated for their potential to mediate the formation of the β-lactone ring from appropriate precursors.
Biocatalysis: The use of engineered enzymes, such as ketoreductases or lipases, could offer a green and highly selective route to this compound, although this would require significant protein engineering efforts.
A key challenge will be the inherent reactivity and potential for ring-opening of the target molecule under various catalytic conditions.
Application of Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation
The mechanisms of formation and reaction of this compound are yet to be studied. Advanced analytical techniques would be crucial in understanding the kinetics and thermodynamics of its synthesis and subsequent transformations.
In-situ Spectroscopy: Techniques like ReactIR (in-situ infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) could be invaluable for monitoring the formation of the transient intermediates and the stability of the β-lactone ring during a reaction.
Chiral Chromatography: The development of robust chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods will be essential for separating enantiomers and diastereomers, and for monitoring the enantiomeric excess of the synthesized product.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be critical for characterizing the product and any side products, as well as for gaining insights into fragmentation pathways which can hint at the molecule's reactivity.
Integration of this compound as a Chiral Building Block in Complex Molecule Synthesis
The potential of this compound as a chiral building block is significant but entirely unexplored. Its bifunctional nature, possessing both a reactive electrophilic lactone and a nucleophilic/coordinating carboxylic acid, could be leveraged in various ways.
Hypothetically, it could serve as a precursor to:
Novel Amino Acids: Ring-opening of the β-lactone with nitrogen nucleophiles could lead to the synthesis of unique, non-proteinogenic amino acids with a defined stereochemistry.
Polyketide Fragments: The structure could be a valuable starting material in the total synthesis of complex natural products that feature β-hydroxy carboxylic acid motifs.
Pharmaceutical Scaffolds: The strained ring system could be used to introduce conformational constraints in bioactive molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets.
The table below illustrates hypothetical complex molecules that could be targeted using this building block.
| Target Molecule Class | Synthetic Strategy | Potential Application |
| Chiral β-Amino Acids | Nucleophilic ring-opening with amines | Peptidomimetics, enzyme inhibitors |
| Hydroxy-γ-lactones | Rearrangement or further elaboration | Natural product synthesis |
| Conformationally Rigid Drug Analogues | Incorporation into known drug scaffolds | Medicinal chemistry |
Exploration of its Potential in Supramolecular Chemistry or Advanced Materials Design
There is no current research on the application of this compound in supramolecular chemistry or materials science. However, its structure suggests some intriguing possibilities.
Supramolecular Chemistry: The carboxylic acid moiety is a well-known functional group for forming hydrogen-bonded networks. The chirality of the molecule could direct the formation of helical or other complex supramolecular structures.
Advanced Materials: Its potential as a monomer for polymerization is an area ripe for investigation. Cationic or anionic ring-opening polymerization could, in theory, lead to novel polyesters. The chirality of the monomer unit could impart unique properties to the resulting polymer, such as chiroptical behavior or use as a chiral stationary phase in chromatography. The reactivity of the lactone could also be exploited for creating cross-linked networks in hydrogels or other soft materials.
Computational Design and Discovery of New Oxetane-Based Scaffolds with Desired Reactivity Profiles
Computational chemistry stands as a powerful tool to bridge the current knowledge gap before extensive experimental work is undertaken.
Reactivity and Stability Prediction: Density Functional Theory (DFT) calculations could be employed to predict the ring strain of this compound, its susceptibility to nucleophilic attack at different positions, and the thermodynamics of its ring-opening.
Virtual Screening: Computational models could be used to design new oxetane-based scaffolds derived from this lead compound and to predict their reactivity and potential biological activity. This would allow for the prioritization of synthetic targets.
Spectroscopic Prediction: Calculation of NMR and vibrational spectra could aid in the characterization of this elusive molecule once it is synthesized.
The table below outlines potential computational studies that could be undertaken.
| Computational Method | Research Goal | Potential Impact |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict stability | Guide synthetic efforts and predict handling requirements |
| Molecular Dynamics (MD) | Simulate self-assembly and polymer conformations | Inform supramolecular and materials design |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives | Prioritize synthetic targets for drug discovery |
Q & A
Basic: What are the established synthetic routes for (2R)-4-Oxo-2-oxetanecarboxylic Acid, and what critical parameters influence yield?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or Michael-type additions, adapted from analogous oxo-carboxylic acid protocols . Key parameters include:
- Temperature control (20–25°C to prevent lactone ring degradation) .
- Solvent polarity (e.g., anhydrous THF stabilizes intermediates) .
- Catalyst selection (chiral catalysts for stereochemical control) .
Purification via recrystallization (methanol/water) or reverse-phase HPLC ensures >95% purity .
Advanced: How does the (2R) configuration affect the compound’s reactivity in nucleophilic ring-opening reactions compared to its (2S) enantiomer?
Methodological Answer:
The (2R) configuration creates distinct stereoelectronic environments, favoring nucleophilic attack at the β-carbon due to torsional strain in transition states . To validate:
- Perform kinetic studies using chiral HPLC to monitor enantioselectivity .
- Use NMR titration (e.g., with D₂O) to track ring-opening rates .
- Computational modeling (DFT) predicts regioselectivity differences by analyzing frontier molecular orbitals .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Lactone C=O stretch (1770–1820 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .
- ¹H/¹³C NMR : Ring protons (δ 4.5–5.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ (theoretical m/z 131.0085 for C₄H₄O₄) .
- X-ray crystallography : Confirms absolute configuration and hydrogen-bonding networks .
Advanced: How to address discrepancies in reported biological activity data of this compound across studies?
Methodological Answer:
Discrepancies arise from:
- Cell line variability (e.g., metabolic profiles affecting lactone stability) .
- Assay pH (acidic conditions stabilize the lactone ring, altering bioavailability) .
Resolution strategies : - Standardize protocols (e.g., MTT assays at 24h exposure, pH 7.4) .
- Use LC-MS to verify compound integrity during assays .
- Cross-validate with gene knockout models to isolate target pathways .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Storage : -20°C under nitrogen to prevent hydrolysis .
- Handling : Avoid alkaline conditions (risk of exothermic decomposition) .
- Ventilation : Use fume hoods during weighing to minimize aerosol exposure .
Advanced: What experimental designs can elucidate the compound’s role in asymmetric catalysis?
Methodological Answer:
- Chiral ligand screening : Test enantioselectivity in model reactions (e.g., aldol condensations) .
- Kinetic resolution : Monitor reaction progress using polarimetry or chiral GC .
- Mechanistic probes : Isotopic labeling (¹⁸O) to track oxygen transfer pathways .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-rate profiling : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Activation energy determination : Use Arrhenius plots (25–60°C) to predict shelf-life .
- Solid-state stability : Perform XRPD to detect polymorphic changes during storage .
Advanced: What strategies resolve contradictions in its reported metabolic pathways?
Methodological Answer:
- Isotope tracing : Use ¹³C-labeled compound in cell cultures to track metabolite flux .
- Enzyme inhibition studies : Co-administer with cytochrome P450 inhibitors to identify detoxification routes .
- Multi-omics integration : Correlate transcriptomic data with metabolomic profiles to map pathway crosstalk .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/MS : Detect impurities >0.1% using C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .
- NMR relaxation filters : Suppress main compound signals to enhance impurity visibility .
- TGA-DSC : Identify residual solvents or degradation products .
Advanced: How to design experiments probing its interaction with biological macromolecules?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
